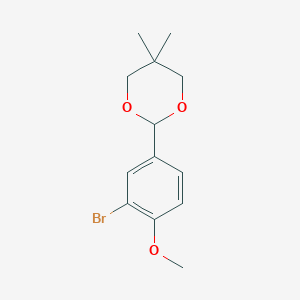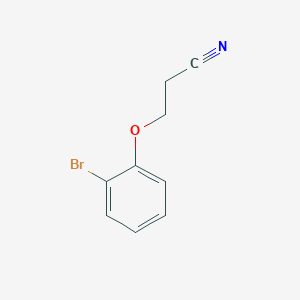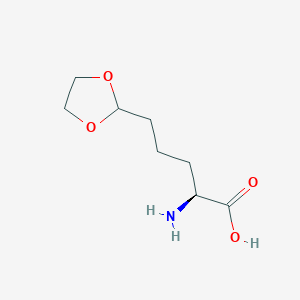![molecular formula C8H13NO6 B127595 N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide CAS No. 153373-83-2](/img/structure/B127595.png)
N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide, commonly known as TAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAG is a derivative of glucose and is synthesized through a multi-step process involving enzymatic reactions. In
作用机制
TAG is a derivative of glucose and has a similar structure to fructose-6-phosphate. It is therefore able to interact with enzymes that are involved in the metabolism of fructose. TAG is phosphorylated by the enzyme tagatose-6-phosphate kinase to form TAG-6-phosphate. This is followed by the cleavage of TAG-6-phosphate by the enzyme tagatose-1,6-diphosphate aldolase to form dihydroxyacetone phosphate and glyceraldehyde-3-phosphate.
Biochemical and Physiological Effects:
TAG has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TAG can inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. TAG has also been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the advantages of using TAG in lab experiments is its stability. TAG is a stable compound and can be stored for long periods of time without degradation. TAG is also relatively inexpensive and can be synthesized in large quantities.
One of the limitations of using TAG in lab experiments is its limited solubility in water. TAG is a hydrophobic compound and therefore requires the use of organic solvents for its solubilization. This can complicate the experimental procedures and increase the cost of the experiments.
未来方向
There are several future directions for the research on TAG. One area of research is the development of more efficient and cost-effective methods for the synthesis of TAG. Another area of research is the investigation of the potential therapeutic applications of TAG, particularly in the treatment of diabetes and other metabolic disorders. Further studies are also needed to elucidate the mechanisms of action of TAG and its effects on various biological systems. Finally, there is a need for the development of novel methods for the delivery of TAG to specific target tissues and cells.
合成方法
TAG is synthesized through a multi-step process involving enzymatic reactions. The first step involves the conversion of glucose to fructose using the enzyme glucose isomerase. The resulting fructose is then phosphorylated to fructose-6-phosphate using the enzyme fructokinase. This is followed by the conversion of fructose-6-phosphate to 2-keto-3-deoxy-6-phosphogluconate (KDPG) using the enzyme KDPG aldolase. Finally, TAG is synthesized by the acetylation of KDPG using acetic anhydride and pyridine.
科学研究应用
TAG has potential applications in various fields of scientific research. One of the major applications of TAG is in the field of biochemistry, where it is used as a substrate for the enzyme tagatose-6-phosphate kinase. This enzyme is involved in the metabolism of fructose and is important for the regulation of blood glucose levels. TAG is also used as a substrate for the enzyme tagatose-1,6-diphosphate aldolase, which is involved in the synthesis of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate.
TAG has also been used in the field of microbiology, where it is used as a carbon source for the growth of various microorganisms. TAG is a non-fermentable sugar and is therefore useful for the selective growth of microorganisms that can utilize it as a carbon source.
属性
CAS 编号 |
153373-83-2 |
|---|---|
产品名称 |
N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide |
分子式 |
C8H13NO6 |
分子量 |
219.19 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H13NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5,7-8,11,14-15H,3H2,1H3,(H,9,12)/t5-,7+,8+/m0/s1 |
InChI 键 |
DQGPHTHBCBFFDM-UIISKDMLSA-N |
手性 SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H](C(=O)CO)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(=O)CO)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(=O)CO)O)O |
同义词 |
D-xylo-Hexos-5-ulose, 2-(acetylamino)-2-deoxy- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





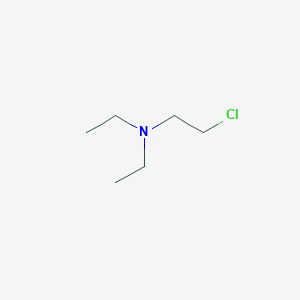
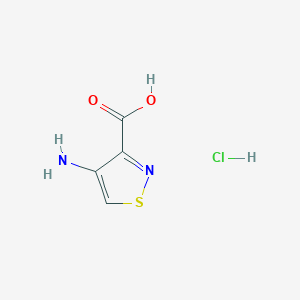

![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)
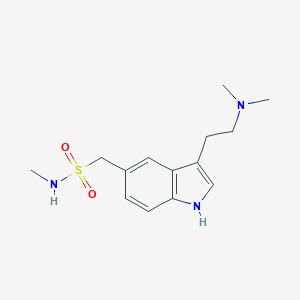
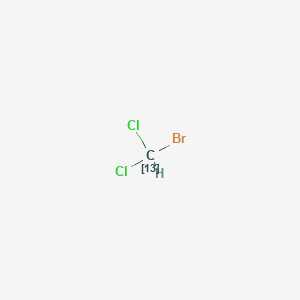
![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)
